An In-depth Technical Guide to N-(3-Formylphenyl)formamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(3-Formylphenyl)formamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-(3-Formylphenyl)formamide, a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Due to its nascent status in the chemical literature, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource. We will delve into its molecular characteristics, plausible synthetic routes, and prospective utility, offering insights for researchers interested in exploring this and related molecules.
Molecular Identity and Physicochemical Properties
While a specific CAS number for N-(3-Formylphenyl)formamide is not prominently listed in major chemical databases, its identity can be unequivocally established through its molecular structure.
Table 1: Physicochemical Properties of N-(3-Formylphenyl)formamide
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated |
| IUPAC Name | N-(3-formylphenyl)formamide | IUPAC Nomenclature |
| Predicted XLogP3 | 1.2 | Predicted |
| Predicted Boiling Point | 357.5 ± 25.0 °C | Predicted |
| Predicted Melting Point | 105-109 °C | Predicted |
| Predicted pKa | 14.28 ± 0.70 | Predicted |
Note: Predicted values are computationally derived and await experimental verification.
The structure of N-(3-Formylphenyl)formamide incorporates two key functional groups on a benzene ring: a formyl group (-CHO) and a formamide group (-NHCHO) in a meta-substitution pattern. This arrangement suggests a molecule with a unique electronic and steric profile, influencing its reactivity and intermolecular interactions. The aromatic ring provides a rigid scaffold, while the formyl and formamide moieties offer sites for diverse chemical transformations.[1][2][3]
Potential Synthetic Pathways
The synthesis of N-(3-Formylphenyl)formamide can be logically approached through the formylation of a suitable precursor. The most direct route involves the N-formylation of 3-aminobenzaldehyde.[4][5] Several established methods for the formylation of anilines can be adapted for this purpose.
Synthesis from 3-Aminobenzaldehyde
The key precursor, 3-aminobenzaldehyde, is a commercially available compound. Its synthesis often starts from 3-nitrobenzaldehyde, which undergoes a chemoselective reduction of the nitro group.[6][7]
Diagram 1: Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde
Caption: Reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde.
Once 3-aminobenzaldehyde is obtained, the subsequent N-formylation can be achieved through various reagents.
Diagram 2: Proposed Synthesis of N-(3-Formylphenyl)formamide
Caption: N-formylation of 3-aminobenzaldehyde using formic acid.
Experimental Protocol: N-formylation with Formic Acid
This protocol is a generalized procedure based on known formylation reactions of aromatic amines.[8] Optimization may be required for the specific substrate.
Materials:
-
3-Aminobenzaldehyde
-
Formic acid (≥95%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-aminobenzaldehyde (1 equivalent) and toluene.
-
Add formic acid (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess formic acid.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude N-(3-Formylphenyl)formamide by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized N-(3-Formylphenyl)formamide would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for N-(3-Formylphenyl)formamide
| Technique | Predicted Key Signals |
| ¹H NMR | Aldehydic proton (δ 9.8-10.0 ppm), Amide proton (δ 8.2-8.5 ppm), Aromatic protons (δ 7.2-7.8 ppm), Formyl proton (δ 8.0-8.3 ppm) |
| ¹³C NMR | Aldehyde carbonyl (δ 190-195 ppm), Amide carbonyl (δ 160-165 ppm), Aromatic carbons (δ 115-140 ppm) |
| IR (cm⁻¹) | N-H stretch (3250-3350), C=O stretch (aldehyde, ~1700), C=O stretch (amide, ~1670) |
| Mass Spec (m/z) | [M]+ at 149.0477 |
Potential Applications in Research and Development
The bifunctional nature of N-(3-Formylphenyl)formamide opens up possibilities for its use as a versatile building block in several areas:
-
Medicinal Chemistry: The formamide and aldehyde groups can serve as handles for the synthesis of more complex molecules. The formamide moiety is a common feature in many bioactive compounds, and the aldehyde can be used for the construction of heterocycles or for reductive amination to introduce further diversity.
-
Ligand Synthesis: The molecule can be elaborated into ligands for catalysis or coordination chemistry. The nitrogen and oxygen atoms can act as coordination sites, and the aromatic ring can be further functionalized.
-
Polymer Chemistry: The presence of two reactive groups suggests its potential as a monomer for the synthesis of novel polymers with interesting properties.[9] For instance, 3-aminobenzaldehyde itself is known to form polymers.[9]
Diagram 3: Potential Reaction Pathways for N-(3-Formylphenyl)formamide
Caption: Potential chemical transformations of N-(3-formylphenyl)formamide.
Safety and Handling
As with any chemical, N-(3-Formylphenyl)formamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on its constituent functional groups, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
N-(3-Formylphenyl)formamide represents an intriguing yet underexplored molecule with significant potential as a building block in synthetic chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related bifunctional aromatic compounds.
References
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Filo. (2024, December 2). Benzenaldehyde to 3-aminobenzaldehyde. [Link]
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ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic.... [Link]
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IJRAR.org. Aromatic Chemistry: Properties and Applications. [Link]
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Fiveable. Aromatic Compounds: Structure & Properties | Organic.... [Link]
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Open Access Journals. (2023, June 30). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. [Link]
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Allen. Aromatic Compounds: Nomenclature, Characteristics and Conditions. [Link]
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Master Organic Chemistry. (2017, January 20). Introduction To Aromaticity. [Link]
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PubChem. N-(3-formylphenyl)acetamide. [Link]
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NIST WebBook. Formamide, N-phenyl-. [Link]
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PrepChem.com. Synthesis of N-(3-acetylphenyl)formamide. [Link]
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